4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Overview
Description
The compound "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is related to other compounds such as 4-(4-chlorophenyl)cyclohexanol and 4-(4-chlorophenyl)cyclohexanone, which have been synthesized through various chemical reactions .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 4-(4-chlorophenyl)cyclohexanol was synthesized from chlorobenzene, cyclohexene, and acetyl chloride using a sequence of reactions including Friedel-Crafts reaction, Baeyer-Villiger reaction, and hydrolysis. The optimized synthesis conditions led to a total yield of 12.9%, which is an improvement over previous methods. Subsequently, 4-(4-chlorophenyl)cyclohexanol was oxidized to 4-(4-chlorophenyl)cyclohexanone with a yield of 87%, providing a new synthesis route for this compound .
Molecular Structure Analysis
The molecular structure of compounds related to "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" has been determined in various studies. For example, the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 4-chloroaniline resulted in the formation of rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid, which was characterized by its orthorhombic crystal structure . This highlights the potential for diverse molecular geometries and interactions within this class of compounds.
Chemical Reactions Analysis
The reactivity of compounds within the same family has been investigated, revealing interesting chemical behaviors. Epoxidation reactions of cis- and trans-4-(p-chlorophenyl)-5-cyanocyclohexene with m-chloroperbenzoic acid have been studied, showing different product ratios depending on the solvent used. The epoxides were characterized using NMR spectra of the derived diols, mono-, and diacetates . This indicates that "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" could also exhibit unique reactivity patterns in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been explored. For instance, the inclusion compounds of 4,4'-(cyclohexane-1,1-diyl)diphenol with chlorophenols were studied, revealing extensive hydrogen bonding and the kinetics of thermal decomposition, which followed the R2 contracting-area model . This suggests that "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" may also form stable inclusion compounds and exhibit specific thermal behaviors.
Scientific Research Applications
Mesomorphism and Dielectric Properties
- 4-(4-Chlorophenyl)cyclohexanecarboxylic acid and similar compounds have been synthesized and studied for their mesomorphic and dielectric properties. These compounds exhibit nematic mesophase and varying thermal stability and dielectric constants, indicating potential applications in materials science, particularly in the design of liquid crystals and related technologies (Karamysheva, Kovshev, & Barnik, 1976).
Photogeneration and Reactivity of Aryl Cations
- The study of the photochemistry of 4-chlorophenol and related compounds has led to insights into reductive dehalogenation processes and the generation of aryl cations. These findings have implications in the synthesis and reactivity of complex organic compounds, contributing to advancements in organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Epoxide Characterization
- The epoxidation of compounds related to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid has been explored. This research is significant in understanding the chemical behavior of epoxides, which are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals (Roll & Huitric, 1966).
Synthesis and Characterization of Derivatives
- N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating the versatility of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in forming structurally diverse compounds with potential applications in pharmaceuticals and material sciences (Özer, Arslan, VanDerveer, & Külcü, 2009).
Hydrodechlorination Studies
- The hydrodechlorination of 4-chlorophenol using Pd/AC catalysts reveals important insights into water treatment and environmental remediation. This research contributes to the development of more effective methods for removing harmful chlorinated compounds from water (Calvo, Gilarranz, Casas, Mohedano, & Rodriguez, 2006).
Biocatalytic Synthesis
- The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol demonstrates the potential of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid derivatives in green chemistry and pharmaceutical synthesis. This approach highlights the efficiency and eco-friendliness of enzymatic reactions in organic synthesis (Chen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
CAS RN |
95233-37-7, 49708-81-8 | |
Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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